Cas no 30480-73-0 (N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine)

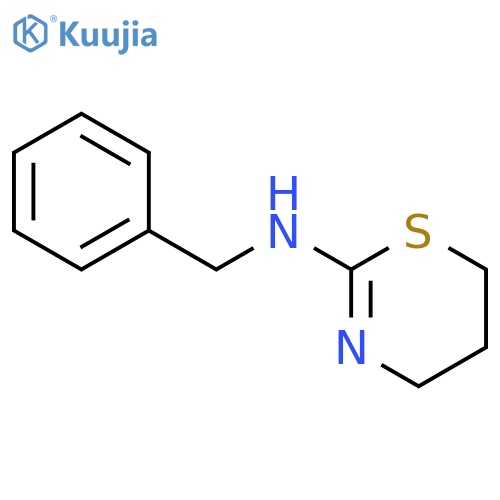

30480-73-0 structure

商品名:N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 化学的及び物理的性質

名前と識別子

-

- BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE

- N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

- 4H-1,3-thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)-

- DTXSID40368696

- 30480-73-0

- EN300-02511

- G34257

- WAY-616179

- HMS1735E14

- 2-benzylamino-5,6-dihydro-4h-1,3-thiazine

- AKOS000116033

- CS-0218939

- Z48963283

-

- MDL: MFCD03152618

- インチ: InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13)

- InChIKey: KVFOICMSGAUPBK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=NCCCS2

計算された属性

- せいみつぶんしりょう: 206.08792

- どういたいしつりょう: 206.08776963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- 密度みつど: 1.16

- ふってん: 347.9°C at 760 mmHg

- フラッシュポイント: 164.2°C

- 屈折率: 1.62

- PSA: 24.39

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-02511-1.0g |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 95.0% | 1.0g |

$256.0 | 2025-03-21 | |

| Enamine | EN300-02511-0.25g |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 95.0% | 0.25g |

$92.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD116239-1g |

N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 97% | 1g |

¥1449.0 | 2022-03-01 | |

| Enamine | EN300-02511-0.5g |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 95.0% | 0.5g |

$175.0 | 2025-03-21 | |

| TRC | B126595-50mg |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN010-9227-2.5g |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 95% | 2.5g |

$503.0 | 2023-10-28 | |

| Aaron | AR0030YB-250mg |

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |

30480-73-0 | 95% | 250mg |

$152.00 | 2025-01-21 | |

| Enamine | EN010-9227-1g |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

30480-73-0 | 95% | 1g |

$256.0 | 2023-10-28 | |

| 1PlusChem | 1P0030PZ-100mg |

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |

30480-73-0 | 95% | 100mg |

$109.00 | 2025-02-19 | |

| 1PlusChem | 1P0030PZ-2.5g |

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |

30480-73-0 | 95% | 2.5g |

$594.00 | 2025-02-19 |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

30480-73-0 (N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30480-73-0)N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

清らかである:99%

はかる:10g

価格 ($):2462.0